molecular formula C14H17N5O B7731355 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine

Cat. No.: B7731355
M. Wt: 271.32 g/mol
InChI Key: UFMIMUHWGGDCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety attached to a methoxyphenyl group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrimidine and 3-methoxyphenylamine.

    Formation of Intermediate: The 4,6-dimethylpyrimidine is reacted with a suitable reagent to introduce a reactive group, such as a halide, at the 2-position.

    Coupling Reaction: The intermediate is then coupled with 3-methoxyphenylamine under appropriate conditions to form the desired guanidine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes to enhance efficiency.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or phenyl rings are replaced with other groups. Common reagents include halogens, acids, and bases.

    Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine can be compared with other similar compounds, such as:

    1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine: The position of the methoxy group on the phenyl ring is different, potentially leading to different chemical and biological properties.

    1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-chlorophenyl)guanidine: The presence of a chlorine atom instead of a methoxy group can significantly alter its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-9-7-10(2)17-14(16-9)19-13(15)18-11-5-4-6-12(8-11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMIMUHWGGDCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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